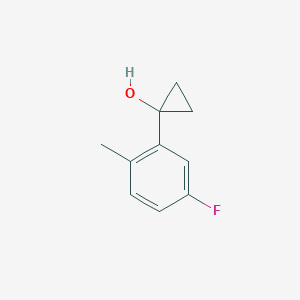
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol This compound features a cyclopropane ring substituted with a 5-fluoro-2-methylphenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or receptor modulation in medicinal chemistry .
Comparison with Similar Compounds
1-(5-Fluoro-2-methylphenyl)cyclopropan-1-ol can be compared with similar compounds like:
1-(4-Hydroxy-1-butynyl)cyclopropanol: This compound features a hydroxyl and butynyl group on the cyclopropane ring, offering different reactivity and applications.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This indole derivative has a similar fluorinated aromatic ring but differs in its overall structure and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11FO/c1-7-2-3-8(11)6-9(7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
IBCMBOSYRGPJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















